molecular formula C19H19NO3 B13821636 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone

Cat. No.: B13821636
M. Wt: 309.4 g/mol
InChI Key: OEFCFRLCYXIPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, two methyl groups, and a phenoxyethanone moiety attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-1,2-dimethylindole and phenoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The phenoxyacetyl chloride is added dropwise to a solution of 5-methoxy-1,2-dimethylindole in anhydrous dichloromethane at low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone.

    Reduction: Formation of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanol.

    Substitution: Formation of 1-(5-halogenated-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone.

Scientific Research Applications

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanol
  • 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
  • (5-methoxy-1,2-dimethyl-1H-indol-3-yl)acetic acid

Uniqueness

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-phenoxyethanone is unique due to its specific structural features, such as the phenoxyethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H19NO3/c1-13-19(18(21)12-23-14-7-5-4-6-8-14)16-11-15(22-3)9-10-17(16)20(13)2/h4-11H,12H2,1-3H3

InChI Key

OEFCFRLCYXIPDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.